5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5
Description
Significance of the 2-Pyridone Core in Organic Chemistry and Materials Science
The 2-pyridone moiety, a six-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry and is widely present in biologically important natural products. nih.govnih.govresearchgate.net Its structure is characterized by a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form typically predominating in both solid and solution phases. nih.gov This structural feature allows 2-pyridones to act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov
In organic chemistry , the 2-pyridone ring is a versatile building block for the synthesis of more complex molecules. Its derivatives have been extensively studied for a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and cardiotonic properties. researchgate.net The development of efficient synthetic methods for creating libraries of 2-pyridone derivatives is an active area of research, driven by the demand for new pharmaceutical agents. nih.gov
In materials science , 2-pyridone derivatives are utilized for their unique properties. They can serve as ligands in coordination chemistry, often forming bridged structures with transition metals. wikipedia.orgrsc.org The incorporation of deuterium (B1214612) into these structures can even be used to enhance the properties and durability of optical and electronic devices, such as organic light-emitting diodes (OLEDs). chem-station.comresearchgate.net
Role of Deuterium Labeling in Advanced Chemical Research
Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H). clearsynth.com This mass difference, while not significantly altering a molecule's basic chemical structure, gives rise to distinct physical properties that are exploited in various research applications. chem-station.comyoutube.com The replacement of hydrogen with deuterium, known as isotopic labeling, is a powerful technique for tracking molecules and understanding their behavior. youtube.com
The most significant consequence of deuterium substitution in the context of reaction mechanisms is the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. dalalinstitute.com Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. dalalinstitute.compharmacy180.com
This phenomenon is categorized into two main types:
Primary Kinetic Isotope Effect: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.com A significant primary KIE (typically with a kH/kD ratio of 2–8) is strong evidence that C-H bond cleavage is occurring in the slowest step of the mechanism. pharmacy180.com
Secondary Kinetic Isotope Effect: A smaller effect observed when the isotopically substituted bond is not directly broken or formed in the rate-determining step. pharmacy180.com These effects provide more subtle information about changes in hybridization or the steric environment of the transition state.
By measuring the KIE, chemists can gain invaluable insights into reaction pathways, identify rate-determining steps, and distinguish between proposed mechanisms, such as stepwise versus concerted reactions. nih.govnumberanalytics.com
Deuterium labeling is a cornerstone of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy: Deuterated solvents (e.g., chloroform-d, deuterium oxide) are routinely used in ¹H NMR because deuterium resonates at a different frequency and does not produce interfering signals in the proton spectrum. youtube.comlibretexts.org This allows for the clear observation of the signals from the analyte. youtube.com Furthermore, specific deuterium labeling within a molecule can help assign signals and elucidate complex structures. nih.gov A technique known as deuterium NMR, which directly observes the deuterium nucleus, is useful for studying molecular dynamics and structure, especially in solid-state samples. youtube.comnih.gov
Mass Spectrometry: In MS, the mass difference between hydrogen and deuterium is easily detected. Deuterium-labeled compounds are used to trace the metabolic fate of drugs and other molecules. acs.org By analyzing the mass spectra of metabolites, researchers can determine where metabolic transformations have occurred on a molecule. Hydrogen-deuterium exchange (HDX) coupled with MS is also a powerful technique for probing protein conformation and dynamics. acs.org
One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analysis, especially in chromatography-mass spectrometry (LC-MS) methods. acs.orgnih.gov An ideal internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.
Deuterated compounds are nearly perfect internal standards because:
They have the same chemical properties as their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar matrix effects and ionization efficiencies. nih.gov
Their higher mass allows them to be distinguished and quantified separately from the analyte by the mass spectrometer. researchgate.net
This isotope dilution mass spectrometry approach allows for highly accurate and precise quantification of analytes (like drugs and their metabolites) in complex biological matrices such as plasma or urine. researchgate.netnih.gov
Contextualization of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 within Pyridone Chemistry
This compound is the stable isotope-labeled analog of this metabolite. lgcstandards.com The "-d5" designation indicates that five hydrogen atoms on the N-phenyl ring have been replaced with deuterium atoms. Its primary and intended application is for use as an internal standard in bioanalytical studies. lgcstandards.com When researchers need to measure the concentration of the actual 5-Hydroxymethyl-N-phenyl-2-1H-pyridone metabolite in a biological sample, they add a known quantity of the -d5 version. Because the deuterated standard is chemically identical but mass-shifted, it enables highly accurate quantification via LC-MS, correcting for any sample loss during extraction or variations in instrument response.
Data Tables
Table 1: Properties of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone and its Deuterated Analog
| Property | 5-Hydroxymethyl-N-phenyl-2-1H-pyridone | This compound |
| Chemical Formula | C₁₂H₁₁NO₂ lgcstandards.com | C₁₂H₆D₅NO₂ |
| Molecular Weight | 201.22 g/mol lgcstandards.com | approx. 206.25 g/mol |
| CAS Number | 887406-49-7 lgcstandards.com | 1020719-62-3 lgcstandards.com |
| Primary Application | Metabolite of Pirfenidone (B1678446) lgcstandards.com | Labeled internal standard for quantitative analysis lgcstandards.com |
| Synonym | 5-(hydroxymethyl)-1-phenylpyridin-2-one lgcstandards.com | Pirfenidone Metabolite M2-d5 |
Table 2: Summary of Key Applications of Deuterium Labeling in Research
| Application Area | Technique(s) | Purpose & Rationale |
| Reaction Mechanisms | Kinetic Analysis | Elucidate reaction pathways by measuring the Kinetic Isotope Effect (KIE), where C-D bonds break slower than C-H bonds. pharmacy180.comnumberanalytics.com |
| Structural Elucidation | NMR Spectroscopy | Serve as non-interfering solvents; help assign signals and determine molecular structure. youtube.comlibretexts.org |
| Metabolism Studies | Mass Spectrometry | Trace the metabolic fate of compounds by tracking the mass increase in metabolites. clearsynth.comacs.org |
| Quantitative Analysis | LC-MS | Act as ideal internal standards for isotope dilution methods, enabling precise quantification in complex matrices. acs.orgnih.gov |
| Materials Science | Device Fabrication | Enhance the stability and properties of materials like OLEDs. chem-station.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGBKWRQSGNOI-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)CO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849620 | |
| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-52-1 | |
| Record name | 5-(Hydroxymethyl)-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxymethyl N Phenyl 2 1h Pyridone D5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For isotopically labeled compounds like 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, a combination of different NMR experiments is essential to confirm the sites of deuteration and to assign the signals of the remaining protons and carbons. While specific experimental data for this compound is not publicly available, a detailed analysis can be inferred from the known spectra of its non-deuterated counterpart, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, and the fundamental principles of NMR spectroscopy. Chemical suppliers of the non-deuterated analog, such as Daicel Pharma, confirm the availability of comprehensive analytical data including ¹H NMR and ¹³C NMR, which forms the basis for the following analysis. daicelpharmastandards.com
Deuterium (B1214612) NMR (²H NMR) for Deuteration Site Confirmation
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. In the case of this compound, the ²H NMR spectrum is expected to show signals corresponding to the five deuterium atoms on the phenyl ring. The chemical shifts in ²H NMR are identical to those of protons in ¹H NMR for the same positions. Therefore, one would expect a group of signals in the aromatic region, likely between 7.0 and 8.0 ppm. The presence of these signals provides definitive confirmation of the successful incorporation of deuterium at the intended phenyl positions. The absence of signals in other regions of the spectrum would confirm that deuteration is specific to the phenyl ring.
Proton NMR (¹H NMR) Analysis of Non-Deuterated Positions
The ¹H NMR spectrum of this compound would be significantly different from its non-deuterated analog due to the replacement of the five phenyl protons with deuterium. The signals corresponding to the phenyl group protons, which would typically appear in the aromatic region of the spectrum of the non-deuterated compound, will be absent in the ¹H NMR spectrum of the d5-labeled compound.
The expected ¹H NMR signals for the non-deuterated protons in the pyridone ring and the hydroxymethyl group are detailed in the table below. These assignments are based on typical chemical shifts for similar structures and would be confirmed by 2D NMR techniques.
Table 1: Predicted ¹H NMR Data for the Non-Deuterated Moieties of this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.5 - 6.7 | d |
| H-4 | 7.2 - 7.4 | dd |
| H-6 | 7.5 - 7.7 | d |
| -CH₂- | 4.5 - 4.7 | s |
| -OH | Variable | br s |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. The exact chemical shifts and coupling constants would be dependent on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, the chemical shifts of the carbons in the pyridone ring and the hydroxymethyl group are expected to be very similar to those of the non-deuterated analog. The carbons of the deuterated phenyl ring will also have similar chemical shifts but may exhibit splitting into multiplets due to coupling with the attached deuterium atoms (C-D coupling), and their signals may have lower intensity.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 160 - 165 | Carbonyl carbon |
| C-3 | 118 - 122 | |
| C-4 | 140 - 145 | |
| C-5 | 130 - 135 | |
| C-6 | 105 - 110 | |
| -CH₂OH | 60 - 65 | |
| C-1' (ipso) | 138 - 142 | May show C-D coupling |
| C-2'/C-6' | 125 - 130 | May show C-D coupling |
| C-3'/C-5' | 128 - 132 | May show C-D coupling |
| C-4' | 127 - 131 | May show C-D coupling |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): In the spectrum of this compound, COSY would show correlations between the coupled protons on the pyridone ring (H-3 with H-4, and H-4 with H-6). No correlations would be observed for the protons on the phenyl ring, confirming their substitution.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. For the deuterated compound, this would allow for the assignment of the pyridone and hydroxymethyl carbons by correlating them to their attached protons. The deuterated phenyl carbons would not show correlations in a standard ¹H-¹³C HMQC/HSQC spectrum.
Mass Spectrometry (MS) for Molecular Structure and Isotopic Purity
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as confirming isotopic labeling.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound, HRMS is essential to confirm the incorporation of five deuterium atoms.
The molecular formula of the non-deuterated 5-Hydroxymethyl-N-phenyl-2-1H-pyridone is C₁₂H₁₁NO₂. schd-shimadzu.com The theoretical monoisotopic mass of its protonated form [M+H]⁺ is approximately 202.0817 g/mol . A mass spectrometry imaging study has reported an observed m/z of 202.0863 for the [M+H]⁺ ion of 5-hydroxymethyl pirfenidone (B1678446).
For the deuterated analog, this compound, the molecular formula is C₁₂H₆D₅NO₂. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 207.1132 g/mol . The observation of this specific mass with high accuracy in an HRMS experiment would provide definitive evidence of the successful synthesis of the desired d5-labeled compound and would also allow for the assessment of its isotopic purity by looking for the presence of ions corresponding to molecules with fewer than five deuterium atoms.
Table 3: Comparison of Theoretical Masses
| Compound | Formula | Theoretical Monoisotopic Mass [M+H]⁺ ( g/mol ) |
| 5-Hydroxymethyl-N-phenyl-2-1H-pyridone | C₁₂H₁₁NO₂ | 202.0817 |
| This compound | C₁₂H₆D₅NO₂ | 207.1132 |
Isotope Peak Analysis and Fragmentation Pathways
Mass spectrometry (MS) is a cornerstone for the structural elucidation of molecules, and the analysis of isotopically labeled compounds like this compound provides significant advantages. The presence of five deuterium atoms on the phenyl ring results in a mass shift that aids in the confident identification of fragments containing this specific moiety during tandem mass spectrometry (MS/MS) analysis.
In electron ionization (EI) mass spectrometry, the fragmentation of related ketamine analogues often involves α-cleavage of the cyclic structure and subsequent loss of small neutral molecules like carbon monoxide (CO). nih.gov For this compound, the fragmentation pathways under electrospray ionization (ESI) are expected to be distinctive. The fragmentation of similar five-membered lactones and lactams is often driven by the neutral loss of CO and/or water. researchgate.net For the parent compound, pirfenidone, and its carboxylated metabolite, specific precursor-to-product ion transitions have been established for quantification, such as m/z 186.1 → 65.1 for pirfenidone and m/z 216.0 → 77.0 for 5-carboxy-pirfenidone. oup.com
The fragmentation of the deuterated title compound would follow predictable pathways. Key fragmentation mechanisms include:
Loss of the Hydroxymethyl Group: Cleavage of the -CH₂OH group.
Decarbonylation: Loss of a CO molecule from the pyridone ring, a common pathway for lactams. researchgate.net
Phenyl Group Fragmentation: Cleavage involving the deuterated phenyl ring, with the d5 label serving as a clear marker for these fragments.
Ring Opening: Isomerization and ring-opening mechanisms can precede fragmentation, leading to complex rearrangement products. rsc.org
These pathways are critical for distinguishing the compound from its parent drug and other metabolites in complex biological matrices.
| Proposed Fragment | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | 207.1 |
| [M+H - H₂O]⁺ | Loss of water from the hydroxymethyl group | 189.1 |
| [M+H - CH₂O]⁺ | Loss of formaldehyde | 177.1 |
| [M+H - CO]⁺ | Loss of carbon monoxide from the pyridone ring | 179.1 |
| [C₆D₅NH₂]⁺ | Fragment corresponding to deuterated aniline | 99.1 |
Application of Mass Spectrometry Imaging (MSI) in Ex Vivo Chemical Distribution Studies
Mass Spectrometry Imaging (MSI) is a powerful label-free technology that allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. nih.govnih.gov This technique provides crucial information on pharmacokinetic behavior and can help understand pharmacological and toxicological effects at a tissue-specific level. nih.gov
High-resolution matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) has been successfully used to study the ex vivo distribution of the parent drug, pirfenidone, and its metabolites, including 5-hydroxymethyl pirfenidone. nih.govresearchgate.net In studies using mouse models, pirfenidone was found to be widely and abundantly distributed throughout the lung, kidney, and liver. nih.govresearchgate.net In contrast, its metabolites, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone, exhibited heterogeneous distribution patterns. nih.gov Specifically, 5-hydroxymethyl pirfenidone was observed to be localized mainly along the main bronchi in the lung and was predominant in the medulla region of the kidney. researchgate.net
The ability of MSI to distinguish between a parent drug and its metabolites without the need for radioactive labeling makes it an invaluable tool in pharmaceutical development. nih.govresearchgate.net Applying this technique to tissues dosed with this compound would allow for precise mapping of its distribution and localization within micro-regions of various organs, offering insights into its specific metabolic and clearance pathways. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound based on its characteristic molecular vibrations.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups and bond types. For this compound, the key functional groups—hydroxyl (O-H), pyridone carbonyl (C=O), aromatic rings (C=C and C-H), and the tertiary amine (C-N)—will give rise to characteristic absorption peaks. researchgate.net The C-D bonds of the deuterated phenyl ring will also produce vibrations at lower frequencies than their C-H counterparts.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl | 3200-3500 (broad) |
| Aromatic C-H Stretch | Pyridone Ring | 3000-3100 |
| Aromatic C-D Stretch | Phenyl-d5 Ring | ~2200-2300 |
| C=O Stretch | Amide (Pyridone) | 1640-1680 |
| C=C Stretch | Aromatic Rings | 1450-1600 |
| C-N Stretch | Aryl-Nitrogen | 1300-1350 |
| C-O Stretch | Primary Alcohol | 1050-1150 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic rings in this compound.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyridone Ring | 3050-3080 |
| C=O Stretch | Pyridone | 1640-1680 |
| Aromatic Ring Stretch | Phenyl & Pyridone Rings | 1580-1610 |
| C-N Stretch | Aryl-Nitrogen | 1070-1080 |
| Ring Breathing Mode | Phenyl-d5 Ring | ~980-1000 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides data on bond lengths, bond angles, and intermolecular interactions that dictate crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related N-phenyl-2-pyridone and other heterocyclic compounds allows for a robust prediction of its solid-state characteristics. msu.ruacs.orgrsc.org
Studies on similar structures reveal that the pyridone ring is generally planar. msu.ruresearchgate.net A key structural parameter is the dihedral angle between the plane of the pyridone ring and the N-substituted phenyl ring, which is influenced by crystal packing effects and potential steric hindrance. rsc.orgresearchgate.net Intermolecular interactions are expected to play a crucial role in the crystal lattice. These include:
Hydrogen Bonding: The hydroxymethyl group (O-H) and the pyridone carbonyl group (C=O) are capable of forming strong intermolecular hydrogen bonds, which can link molecules into chains or more complex networks. rsc.orgnih.gov
π–π Stacking: The aromatic phenyl and pyridone rings can engage in π–π stacking interactions, further stabilizing the crystal structure. acs.orgresearchgate.net
| Parameter | Typical Value/System | Reference |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic | acs.orgresearchgate.net |
| Space Group | P2₁/n, Pbca | acs.orgresearchgate.net |
| Key Intermolecular Interaction | Hydrogen Bonding, π–π Stacking | acs.orgrsc.org |
| Dihedral Angle (Phenyl-Pyridone) | Variable (e.g., 58-62°) | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. wikipedia.org The structure of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, containing a conjugated pyridone system, a phenyl group, and a carbonyl group with non-bonding electrons, gives rise to characteristic electronic transitions.
The primary transitions expected are:
π → π transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the conjugated aromatic system (both the pyridone and phenyl rings) to anti-bonding π* orbitals. Benzene, for example, shows strong π → π* transitions around 180-255 nm. wikipedia.org
n → π transitions:* This type of transition involves promoting a non-bonding electron (n), from the oxygen atom of the carbonyl group, to an anti-bonding π* orbital. researchgate.net These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org
The position and intensity of these absorption bands can be influenced by the solvent environment, with polar solvents often causing shifts in the absorption maxima (hypsochromic or blue shifts for n → π; bathochromic or red shifts for π → π). wikipedia.orglibretexts.org
| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Aromatic Rings (Conjugated System) | 200-280 | High |
| n → π | Carbonyl Group (C=O) | 270-350 | Low |
Mechanistic Investigations and Reaction Pathway Analysis Involving 5 Hydroxymethyl N Phenyl 2 1h Pyridone D5
Elucidation of Deuterium (B1214612) Exchange Mechanisms
The stability of the deuterium labels on the phenyl ring of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is crucial for its use as an internal standard or tracer. However, under certain conditions, H/D exchange can occur, and understanding these mechanisms is vital.
Acid- and Base-Catalyzed H/D Exchange Processes
Acid-Catalyzed Exchange: In strongly acidic media, aromatic compounds can undergo electrophilic substitution where a deuteron (B1233211) is replaced by a proton. For pyridones, acid-catalysis can facilitate H/D exchange at the 3- and 5-positions of the pyridone ring itself, proceeding through the neutral species. nih.gov The d5-phenyl group is generally more resistant to acid-catalyzed exchange than the pyridone ring due to the deactivating effect of the pyridone substituent. The mechanism involves the protonation of the aromatic ring to form a sigma complex (arenium ion), followed by the loss of a deuteron. The rate of this exchange is dependent on the acidity of the medium and the electronic nature of the substituents on the aromatic ring.
Base-Catalyzed Exchange: Base-catalyzed H/D exchange on C(sp2)-H bonds is generally more challenging and often requires strong bases and harsh conditions. nih.gov For pyridine (B92270) derivatives, treatment with a strong base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d6 can lead to deprotonation, forming a pyridyl anion. nih.govchemrxiv.orgresearchgate.net This intermediate can then be deuterated by the solvent. In the case of this compound, the primary sites for base-catalyzed exchange would be the protons on the pyridone ring, rather than the deuterons on the phenyl ring, due to the relative acidities of the C-H bonds. The presence of an electron-withdrawing group can increase the acidity of the ring protons, facilitating this exchange. nih.govchemrxiv.orgresearchgate.net
| Catalyst Type | General Conditions | Likely Affected Positions on Core Structure | Mechanistic Intermediate |
| Acid | Strong deuterated acid (e.g., D2SO4) | 3- and 5-positions of the pyridone ring | Arenium ion (Sigma complex) |
| Base | Strong base (e.g., KOtBu) in deuterated solvent | 3- and 6-positions of the pyridone ring | Pyridyl anion |
Transition Metal-Catalyzed Deuteration Mechanisms
Transition metals are potent catalysts for C-H activation and can facilitate H/D exchange under milder conditions than traditional acid or base catalysis. researchgate.net Common catalysts include complexes of iridium, rhodium, ruthenium, and palladium. researchgate.netnih.gov The mechanism often involves oxidative addition of a C-H (or C-D) bond to the metal center, followed by reductive elimination. The selectivity of the exchange is often directed by coordinating groups within the molecule. For this compound, the carbonyl oxygen or the nitrogen of the pyridone ring could direct a metal catalyst to the ortho C-H bonds of the phenyl ring or the C-H bonds of the pyridone ring, respectively. However, the d5-phenyl ring is generally stable under these conditions unless harsh conditions are applied. The use of metal nanoparticles, such as ruthenium or rhodium, has also been shown to catalyze H/D exchange on aromatic systems. nih.gov
| Catalyst System | Deuterium Source | General Mechanism | Potential for Exchange on Phenyl-d5 Ring |
| Iridium complexes (e.g., Crabtree's catalyst) | D2 gas | Oxidative addition/reductive elimination | Low under mild conditions |
| Rhodium/Ruthenium catalysts | D2O or D2 gas | C-H activation, migratory insertion | Moderate, depends on directing groups and conditions |
| Palladium catalysts | D2O or deuterated solvents | Concerted metalation-deprotonation (CMD) | Possible with appropriate directing groups |
Electrochemical Mechanistic Pathways of Deuteration
Electrochemical methods offer a metal-free and often milder alternative for deuteration. The electrochemical reduction of pyridinium (B92312) salts has been shown to lead to the formation of radical anions, which can then be deuterated by a deuterium source like D2O. mdpi.com For a compound like 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, while not a pyridinium salt itself, it can be converted to one. The electrochemical activity is highly dependent on the structure of the pyridone derivative and the pH of the solution. mdpi.com Studies on similar structures have shown that the electrooxidation is a two-electron and one-proton process. mdpi.com The deprotonated form is typically more electrochemically active. mdpi.com The deuteration would likely occur on the pyridone ring rather than the already deuterated phenyl ring.
Chemical Reactivity of the Hydroxymethyl Moiety
The hydroxymethyl group at the 5-position of the pyridone ring is a key site for metabolic transformations and synthetic modifications.
Oxidation and Reduction Pathways
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The choice of oxidizing agent determines the product. Milder reagents like manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) would favor the formation of the corresponding aldehyde, 5-formyl-N-phenyl-2-1H-pyridone. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the carboxylic acid, 5-carboxy-N-phenyl-2-1H-pyridone. The synthesis and reactivity of related N-acyl-5-(1-hydroxyalkyl)-2,3-dihydro-4-pyridones have been studied, including their oxidation. nih.govcapes.gov.br
Reduction: The reduction of the hydroxymethyl group is less common but could theoretically proceed to a methyl group. This would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a two-step process involving conversion of the alcohol to a halide followed by reductive dehalogenation.
| Transformation | Reagent Example | Product |
| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | 5-Formyl-N-phenyl-2-1H-pyridone-d5 |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | 5-Carboxy-N-phenyl-2-1H-pyridone-d5 |
| Reduction to Methyl | Catalytic Hydrogenation (e.g., H2, Pd/C, high pressure) | 5-Methyl-N-phenyl-2-1H-pyridone-d5 |
Etherification and Esterification Reactions
Etherification: The hydroxyl group can readily undergo etherification reactions. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ether. Acid-catalyzed etherification with an alcohol is also a viable method. The synthesis of various ethers from hydroxymethyl-containing heterocycles is well-documented in the literature.
Esterification: The hydroxymethyl group can be esterified by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) provides a high-yielding route to the corresponding ester. The synthesis of a β-keto-amide from a related pyridone involved an aldol (B89426) reaction followed by alcohol oxidation, showcasing the reactivity of the hydroxymethyl intermediate. nih.gov
| Reaction | Reagents | Product Type |
| Etherification | Alkyl halide, Base (e.g., NaH) | 5-(Alkoxymethyl)-N-phenyl-2-1H-pyridone-d5 |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H2SO4) | 5-(Acyloxymethyl)-N-phenyl-2-1H-pyridone-d5 |
| Esterification | Acid chloride, Base (e.g., Pyridine) | 5-(Acyloxymethyl)-N-phenyl-2-1H-pyridone-d5 |
Participation in Cyclization or Condensation Reactions
The bifunctional nature of this compound, possessing both a nucleophilic hydroxymethyl group and an electrophilic pyridone ring, suggests its potential involvement in a variety of cyclization and condensation reactions.
Intramolecular cyclization of derivatives of 5-hydroxymethyl-2-pyridone can lead to the formation of bicyclic pyridone systems. For instance, the conversion of the hydroxymethyl group to a more reactive leaving group, such as a halide, would facilitate intramolecular nucleophilic attack by the pyridone nitrogen or oxygen, leading to the formation of a new fused ring system. The study of such reactions using the deuterated analogue could reveal whether the N-phenyl group is involved in the transition state of the cyclization, for example, through steric or electronic effects that could be subtly influenced by the isotopic substitution.
One of the classical methods for synthesizing pyridone rings is the Guareschi-Thorpe condensation. drugfuture.comnih.govnih.govrsc.orgresearchgate.net This reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. wuxibiology.com While this is a method for the formation of the pyridone ring itself, derivatives of this compound could potentially participate in related condensation reactions. For example, the hydroxymethyl group could be oxidized to an aldehyde, which could then undergo condensation with an active methylene (B1212753) compound, followed by cyclization to form a new fused ring.
A plausible reaction pathway for the participation of a 5-formyl derivative in a condensation-cyclization sequence is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | 5-Formyl-N-phenyl-2-1H-pyridone, Malononitrile | Base (e.g., piperidine) | Knoevenagel condensation adduct |
| 2 | Knoevenagel condensation adduct | Heat or Acid/Base catalyst | Cyclized bicyclic product |
The use of the d5-labeled phenyl group in these studies would be instrumental in determining if any C-H activation or other interaction involving the N-phenyl ring occurs during the condensation or cyclization steps.
Reactivity of the N-Phenyl-2-1H-pyridone Core
The N-phenyl-2-1H-pyridone core exhibits a rich and complex reactivity profile, influenced by the interplay of the pyridone ring's electronics and the presence of the N-phenyl substituent.
Site-Selective C-H Functionalization Studies on Pyridones
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and the N-phenyl-2-1H-pyridone core presents multiple sites for such reactions. The pyridone ring itself has several C-H bonds (at the C3, C4, and C6 positions), and the N-phenyl group has five C-H bonds (which are deuterated in the target compound).
Palladium-catalyzed C-H activation is a prominent method for the arylation of N-aryl amides. snnu.edu.cnnih.gov In the context of this compound, the amide functionality is part of the pyridone ring. Mechanistic studies on similar systems have shown that the reaction can proceed via a concerted metalation-deprotonation pathway. The deuteration of the N-phenyl ring would be a key tool to investigate the mechanism of any C-H functionalization that occurs on this ring. A significant kinetic isotope effect (KIE) would be observed if a C-D bond on the phenyl ring is broken in the rate-determining step of the reaction. nih.gov
The site-selectivity of C-H functionalization on the pyridone ring is influenced by both electronic and steric factors. The electron-withdrawing nature of the carbonyl group generally directs functionalization to specific positions. The table below summarizes the typical regioselectivity observed in C-H functionalization reactions of 2-pyridones.
| Position | Electronic Character | Typical Reactions |
| C3 | Electron-rich | Electrophilic attack |
| C5 | Electron-rich | Electrophilic attack |
| C4/C6 | Electron-deficient | Nucleophilic attack |
The N-phenyl group can also influence the regioselectivity of these reactions through steric hindrance or by altering the electronic properties of the pyridone ring.
Investigations of Aromatic Electrophilic and Nucleophilic Substitution
The N-phenyl-2-1H-pyridone core is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the attacking species.
Electrophilic Aromatic Substitution: The pyridone ring is generally considered electron-rich and can undergo electrophilic substitution. The directing effects of the ring nitrogen and the carbonyl group, as well as the N-phenyl substituent, determine the position of substitution. Theoretical studies and experimental evidence on related systems suggest that electrophilic attack is most likely to occur at the C3 and C5 positions. youtube.com The N-phenyl group is also an aromatic ring and can undergo electrophilic substitution. The use of the d5-labeled compound would allow for a direct comparison of the reactivity of the pyridone ring versus the N-phenyl ring towards electrophiles.
Nucleophilic Aromatic Substitution: The pyridone ring can also undergo nucleophilic aromatic substitution, particularly if a good leaving group is present. The electron-withdrawing character of the carbonyl group and the ring nitrogen can stabilize the intermediate Meisenheimer complex. nih.gov The most likely positions for nucleophilic attack are C4 and C6. The N-phenyl ring itself is generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups.
Tautomerism and its Impact on Reactivity
2-Pyridones exist in equilibrium with their tautomeric form, 2-hydroxypyridines. This tautomerism plays a crucial role in the reactivity of the N-phenyl-2-1H-pyridone core.
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the presence of substituents. wuxibiology.comberkeley.edu In non-polar solvents, the 2-hydroxypyridine (B17775) form may be more favored, while in polar solvents, the 2-pyridone form tends to dominate.
The two tautomers exhibit different reactivity profiles. The 2-hydroxypyridine form behaves more like a phenol (B47542) and is more susceptible to electrophilic attack on the ring, while the 2-pyridone form has a distinct amide character. The N-phenyl group in this compound locks the nitrogen in the pyridone form, thus preventing this specific tautomerism. However, the electronic nature of the N-phenyl group can still influence the delocalization of electrons within the pyridone ring, thereby affecting its reactivity. The deuteration of the phenyl ring is unlikely to have a significant direct impact on the tautomeric equilibrium itself, but it can be a sensitive probe for reactions where the electronic nature of the N-phenyl group plays a role.
The table below summarizes the expected differences in reactivity between the two tautomeric forms, which helps to understand the reactivity of the fixed N-phenyl-2-pyridone structure.
| Property | 2-Hydroxypyridine Tautomer | 2-Pyridone Tautomer |
| Aromaticity | More aromatic | Less aromatic |
| Nucleophilicity of Oxygen | High | Low (carbonyl oxygen) |
| Nucleophilicity of Nitrogen | Low | High (amide nitrogen) |
| Acidity | Phenolic proton | NH proton |
| Reactivity towards Electrophiles | High (on the ring) | Moderate (on oxygen or ring) |
| Reactivity towards Nucleophiles | Low | Moderate (at C4/C6) |
Computational and Theoretical Chemistry Studies of 5 Hydroxymethyl N Phenyl 2 1h Pyridone D5
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and behavior of molecules. These methods provide deep insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry and electronic properties of molecules like 2-pyridone derivatives. mdpi.comresearchgate.net For the parent compound, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, would be employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). mdpi.com
These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridone ring and the rotational barrier of the N-phenyl group can be accurately determined. The substitution of hydrogen with deuterium (B1214612) in the phenyl ring of the d5 isotopologue is not expected to significantly alter the optimized geometry or the electronic ground state properties, such as the distribution of electron density.
The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com For 2-pyridone systems, the carbonyl oxygen is typically an electron-rich site, making it a likely point for electrophilic attack. mdpi.com
Table 1: Representative DFT-Calculated Properties for a 2-Pyridone Derivative (Note: This is a representative table based on typical values for similar compounds, as specific data for the target molecule is not available.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. mdpi.comresearchgate.net For 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, these methods can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. The key impact of the d5-deuteration would be observed here. The C-D stretching and bending vibrations of the phenyl ring will have lower frequencies compared to the C-H vibrations in the non-deuterated compound due to the heavier mass of deuterium. This isotopic shift is a powerful tool for assigning specific vibrational modes in experimental spectra.
Furthermore, ab initio calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. While the electronic environment is largely unchanged by deuteration, the absence of protons on the deuterated phenyl ring would be evident in the ¹H NMR spectrum. The ¹³C NMR spectrum would also show subtle changes in the chemical shifts of the deuterated carbons due to the isotopic effect.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. jchemlett.com
Conformational Analysis and Intermolecular Interactions
MD simulations can explore the conformational landscape of this compound. A key aspect would be the rotation around the N-C bond connecting the pyridone and phenyl rings, which determines the relative orientation of the two rings. These simulations can identify the most stable conformers and the energy barriers between them. oecd-nea.org The intermolecular interactions, such as hydrogen bonding and π-π stacking, that can occur between molecules in a condensed phase, can also be studied. The hydroxymethyl group and the pyridone oxygen are potential sites for hydrogen bonding.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations with explicit solvent molecules (e.g., water) can model how the solvent affects the conformation and dynamics of this compound. oecd-nea.org The simulations can reveal the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions. oecd-nea.org For instance, in a polar solvent like water, the hydroxymethyl group would be expected to form strong hydrogen bonds, influencing the molecule's solubility and conformational preferences.
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 2-pyridone derivatives, this can include studying their synthesis, degradation, or metabolic pathways. Theoretical models can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates. For example, the synthesis of N-aryl-2-pyridones can be mechanistically studied to understand the step-by-step process of their formation. acs.org The deuteration in the phenyl ring of this compound would be most relevant in reactions where a C-D bond is broken in the rate-determining step, leading to a kinetic isotope effect.
Transition State Analysis for Synthetic Pathways and Deuterium Exchange
Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the geometry of the highest energy point along a reaction coordinate, known as the transition state (TS). The structure and energy of the TS govern the kinetic feasibility of a chemical transformation.
For this compound, transition state calculations would be crucial for understanding two key processes: its synthesis and the mechanism of deuterium exchange.
Synthetic Pathways: The synthesis of the parent compound, a derivative of 2-pyridone, likely involves several steps, such as the formation of the pyridone ring and the introduction of the hydroxymethyl and phenyl groups. Computational modeling of proposed synthetic routes can identify the most plausible reaction mechanisms by comparing the activation energies of different pathways. For instance, studies on 2-pyridone derivatives often investigate transition states in reactions like ester-amide exchanges, where the pyridone acts as a tautomeric catalyst. chemrxiv.org Such analyses help in optimizing reaction conditions to improve yield and selectivity.
Deuterium Exchange: The deuteration on the N-phenyl group is a key feature of this molecule. Transition state analysis can model the mechanism of this exchange, which typically occurs via an electrophilic aromatic substitution pathway. By calculating the energetic barriers for the addition of a deuterium source and the subsequent loss of a proton, researchers can understand the regioselectivity and efficiency of the labeling process.
Energetic Profiles of Key Chemical Transformations
An energetic profile, often visualized as a reaction coordinate diagram, maps the potential energy of a system as it evolves from reactants to products. These profiles provide a comprehensive thermodynamic and kinetic picture of a reaction, detailing the relative energies of all reactants, intermediates, transition states, and products.
For this compound, constructing energetic profiles for its formation or metabolic degradation would be highly informative.
While specific energetic data for this deuterated pyridone is not published, computational studies on related pyridone derivatives are used to evaluate their fundamental properties like gas-phase acidity and proton affinity, which are essential components of their energetic profiles. nih.gov Such analyses are critical for predicting the stability and reactivity of the molecule.
Spectroscopic Property Prediction
Computational methods are powerful tools for predicting various spectroscopic properties, aiding in the structural confirmation and characterization of newly synthesized molecules.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like Gauge-Including Atomic Orbital (GIAO), can accurately predict ¹H and ¹³C NMR chemical shifts.
The prediction process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). For this compound, this analysis would be particularly useful. The deuteration of the phenyl ring would lead to the disappearance of its corresponding signals in the ¹H NMR spectrum, simplifying the aromatic region and confirming the success of the isotopic labeling.
Below is an illustrative table of the types of data that would be generated from such a computational study.
| Atom Type | Molecular Environment | Predicted ¹H Chemical Shift (ppm) [Theoretical] | Predicted ¹³C Chemical Shift (ppm) [Theoretical] |
| Proton | Pyridone Ring (C3-H) | Value | - |
| Proton | Pyridone Ring (C4-H) | Value | - |
| Proton | Pyridone Ring (C6-H) | Value | - |
| Proton | Hydroxymethyl (CH₂) | Value | - |
| Proton | Hydroxymethyl (OH) | Value | - |
| Carbon | Pyridone Ring (C2=O) | - | Value |
| Carbon | Pyridone Ring (C3) | - | Value |
| Carbon | Pyridone Ring (C4) | - | Value |
| Carbon | Pyridone Ring (C5) | - | Value |
| Carbon | Pyridone Ring (C6) | - | Value |
| Carbon | Hydroxymethyl (CH₂) | - | Value |
| Carbon | Phenyl Ring (C-N) | - | Value |
| Note: The values in this table are placeholders to illustrate the output of a theoretical calculation. Specific data for this compound is not available in the cited literature. |
Computational Vibrational Frequency Analysis
Computational vibrational analysis predicts the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies and intensities of the normal modes of vibration can be determined. These frequencies correspond to absorption peaks in the IR spectrum.
For this compound, this analysis would help to identify characteristic vibrational modes associated with its functional groups. Key vibrations would include the O-H stretch of the alcohol, the C=O stretch of the pyridone, C-O stretching, and vibrations of the pyridone and phenyl rings. Crucially, the analysis would also predict the frequencies for the C-D stretching and bending modes of the deuterated phenyl ring, which appear at lower wavenumbers than their C-H counterparts, providing clear spectroscopic evidence of deuteration.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) [Theoretical] |
| O-H (Alcohol) | Stretching | ~3400-3600 |
| C=C (Aromatic) | Stretching | ~1500-1600 |
| C=O (Pyridone) | Stretching | ~1640-1680 |
| C-O (Alcohol) | Stretching | ~1050-1150 |
| C-D (Aromatic) | Stretching | ~2200-2300 |
| Note: The values in this table are typical ranges and illustrative placeholders. Specific calculated data for this compound requires a dedicated computational study. |
Electronic Absorption Spectra Prediction (UV-Vis)
The prediction of electronic absorption spectra, which correspond to UV-Visible spectroscopy, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (related to peak intensity).
The UV-Vis spectrum of this compound is dominated by π→π* transitions within its conjugated system, which includes both the pyridone and phenyl rings. Computational prediction can help assign specific electronic transitions to the observed absorption bands and understand how structural modifications or solvent effects might alter the spectrum. Studies on other donor-acceptor pyridone derivatives show that such calculations are essential for interpreting their photophysical properties. diva-portal.org
| Transition Type | Predicted Wavelength (λmax) (nm) [Theoretical] | Predicted Oscillator Strength (f) [Theoretical] |
| S₀ → S₁ (π→π) | Value | Value |
| S₀ → S₂ (π→π) | Value | Value |
| S₀ → S₃ (n→π*) | Value | Value |
| Note: This table is illustrative of the data produced by TD-DFT calculations. Specific data for this compound is not available in the cited literature. |
Applications of 5 Hydroxymethyl N Phenyl 2 1h Pyridone D5 in Analytical and Chemical Research
Role as a Stable Isotope-Labeled (SIL) Standard
The primary application of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is as an internal standard in analytical chemistry, particularly for methods involving mass spectrometry.
In quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are the gold standard for achieving the highest level of accuracy and precision. oup.comoup.com The deuterated standard is added in a known, fixed concentration to all samples, including calibration standards and unknown specimens, at an early stage of sample preparation. oup.comresearchgate.netnih.gov
Because this compound is chemically almost identical to its non-deuterated (or "light") counterpart, it behaves similarly during sample extraction, cleanup, and chromatography, and experiences similar ionization efficiency in the mass spectrometer's source. oup.com This co-elution corrects for variations in sample processing and matrix effects that can suppress or enhance the analyte signal. researchgate.net However, due to its increased mass, the SIL standard is clearly distinguishable from the native analyte by the mass spectrometer. oup.comnih.gov
Analysts construct a calibration curve by plotting the ratio of the light analyte's response to the heavy standard's response against the concentration of the analyte. oup.com This ratio-based quantification method is inherently more robust and reliable than relying on the absolute response of the analyte alone. LC-MS/MS methods have been developed for the parent drug, pirfenidone (B1678446), and its major metabolites, utilizing their corresponding deuterated standards to ensure reliable data. oup.comresearchgate.netnih.gov
Below is a table summarizing typical parameters used in LC-MS/MS methods for quantifying pirfenidone and its metabolites using their deuterated internal standards.
| Parameter | Pirfenidone | 5-Carboxy-pirfenidone | Pirfenidone-d5 (IS) | 5-Carboxy-pirfenidone-d5 (IS) |
| Precursor Ion (m/z) | 186.1 | 216.0 | 191.1 | 221.0 |
| Product Ion (m/z) | 65.1 | 77.0 | 65.1 | 81.0 |
| Ionization Mode | Positive | Positive | Positive | Positive |
| Reference | oup.comnih.gov | oup.comnih.gov | oup.comnih.gov | oup.comnih.gov |
This table is illustrative of methods developed for the parent drug and its primary metabolite, for which this compound serves as a standard for its corresponding light analyte.
The application of this compound extends to various quantitative research assays designed to measure the concentration of its light analogue in complex biological matrices like plasma. oup.comoup.comnih.gov Such assays are fundamental in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound. By using this deuterated standard, researchers can achieve low limits of quantification, often in the low ng/mL range, allowing for a detailed characterization of the metabolite's concentration over time. oup.comoup.com The high sensitivity and accuracy afforded by this method are essential for building reliable pharmacokinetic models. researchgate.net
Tracer Studies in Chemical Reaction Monitoring
The deuterium (B1214612) label on this compound also allows it to be used as a tracer in studies monitoring chemical and biochemical reactions.
In metabolic studies, deuterated compounds can be administered to track the transformation of a molecule within a biological system. Researchers can distinguish the administered deuterated compound and its subsequent metabolites from the endogenous, non-deuterated versions. This allows for unambiguous tracking of metabolic pathways without interference from the naturally occurring molecular pool. While the primary use of this compound is as an analytical standard, the principles of isotope tracing are fundamental to the study of deuterated molecules like deupirfenidone, a deuterated form of pirfenidone. researchgate.netinvivochem.com
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. If the breaking of this bond is the rate-limiting step in a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. researchgate.net This principle is exploited in drug development to slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. researchgate.netrsc.org By comparing the metabolic rate of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone to its -d5 isotopologue, researchers can gain insight into the mechanisms of its formation and subsequent breakdown, identifying which steps are sensitive to isotopic substitution. Studies on deuterated pirfenidone have shown that this modification can significantly enhance its metabolic stability. nih.gov
Precursor in the Synthesis of Other Deuterated Pyridone Derivatives
This compound can serve as a valuable starting material, or precursor, in the synthesis of other complex deuterated molecules. Chemical synthesis often involves multi-step processes, and introducing isotopic labels at a late stage can be inefficient or technically challenging.
By starting with a pre-labeled, advanced intermediate like this compound, chemists can more readily construct other deuterated pyridone derivatives. nih.govgoogle.com For example, the hydroxymethyl group can be further oxidized to an aldehyde or a carboxylic acid, or used in coupling reactions to build larger, more complex structures, all while retaining the stable deuterium label on the phenyl ring. This strategy is efficient for producing novel SIL standards for other metabolites or for creating new deuterated chemical entities for further research. rsc.org
Future Research Perspectives and Emerging Areas
Development of Novel and Green Synthetic Approaches for Pyridone-d5 Analogues
Key areas of development include multicomponent reactions (MCRs), which offer a powerful strategy for synthesizing complex molecules in a single step from three or more reactants. mdpi.com MCRs are advantageous due to their high atom economy and operational simplicity. mdpi.com For instance, one-pot, three-component reactions have been successfully employed for the synthesis of highly functionalized pyridones using water or a mixture of water and ethanol (B145695) as a solvent, thereby adhering to the principles of green chemistry. nih.govresearchgate.net
Furthermore, solvent-free and catalyst-free thermal reactions represent another promising avenue. rsc.orgrsc.orgwordpress.com These methods not only reduce environmental impact but also simplify the purification process. Microwave-assisted synthesis is also gaining traction as it can significantly shorten reaction times and improve yields. nih.govacs.org The development of these green methodologies will be crucial for the sustainable production of pyridone-d5 analogues for research purposes.
Table 1: Comparison of Green Synthetic Methods for Pyridone Derivatives
| Method | Key Features | Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 reactants. | High atom economy, operational simplicity, reduced waste. |
| Aqueous Media Synthesis | Utilizes water as a solvent. | Environmentally benign, safe, and cost-effective. |
| Solvent-Free Thermal Reactions | Reactions conducted by heating neat reactants. | Eliminates solvent waste, simplifies work-up. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields. |
| Infrared Irradiation | Uses infrared as an energy source. | Mild reaction conditions, good yields. scielo.org.mx |
Advanced Spectroscopic Probes for In-Situ Mechanistic Monitoring
Understanding the reaction mechanisms involved in the synthesis of pyridone-d5 analogues is fundamental for optimizing reaction conditions and yields. Advanced spectroscopic techniques that allow for in-situ and time-resolved monitoring are poised to provide unprecedented insights into these processes.
Future research will likely involve the application of techniques such as time-resolved in-situ (TRIS) monitoring, which has been effectively used to study mechanochemical reactions. researchgate.netnih.govresearchgate.net This can include methods like synchrotron X-ray diffraction and Raman spectroscopy to follow the transformation of reactants into products in real-time. nih.gov For solution-based syntheses, in-situ NMR spectroscopy can be a powerful tool to identify and characterize transient intermediates that are crucial to the reaction pathway. nih.gov
The combination of various spectroscopic methods, including UV-Vis, Fourier-transform infrared (FT-IR), and mass spectrometry, will offer a more comprehensive picture of the reaction dynamics. nih.govresearchgate.net These advanced analytical approaches will be instrumental in elucidating the complex reaction pathways in the synthesis of deuterated pyridones.
Integration of Machine Learning in Predictive Modeling of Pyridone Reactivity
The application of machine learning (ML) in chemistry is a rapidly growing field that holds immense potential for predicting chemical reactivity and guiding synthetic efforts. researchgate.net For pyridone-d5 analogues, ML models can be developed to predict reaction outcomes, yields, and regioselectivity, thereby accelerating the discovery of new synthetic routes and the optimization of existing ones. rasayanjournal.co.in
By training algorithms on large datasets of chemical reactions, ML models can learn the complex relationships between reactant structures, reaction conditions, and product formation. mdpi.comwordpress.com This predictive capability can help researchers to identify the most promising synthetic strategies for a target pyridone analogue before embarking on extensive experimental work, saving time and resources. nih.govresearchgate.net Furthermore, ML can aid in understanding reaction mechanisms by identifying key descriptors that influence reactivity. rasayanjournal.co.in The integration of ML into the workflow for studying pyridone reactivity represents a significant step towards a more data-driven and predictive approach to chemical synthesis.
Exploration of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a critical role in determining the three-dimensional structure and properties of molecules, as well as their organization into larger supramolecular assemblies. acs.org For 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, these interactions are crucial for its crystal packing and can influence its physical and chemical properties.
Future research will focus on a detailed exploration of the non-covalent interactions involving the pyridone ring and its substituents. Techniques like single-crystal X-ray crystallography will continue to be essential for elucidating the solid-state structures of pyridone-d5 analogues. nih.gov Computational methods, in conjunction with experimental data, will provide a deeper understanding of the nature and strength of these interactions. rsc.org The study of supramolecular assembly will investigate how individual pyridone molecules self-organize into well-defined architectures, which could have applications in materials science and drug delivery. nih.govrsc.org
Table 2: Key Non-Covalent Interactions in Pyridone Systems
| Interaction Type | Description | Significance |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the formation of dimers and extended networks in the solid state. |
| π-π Stacking | Attractive interaction between aromatic rings. | Influences crystal packing and electronic properties. |
| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π-system. | Contributes to the stability of the overall supramolecular structure. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Important for the overall cohesion of the molecular assembly. |
Expanding the Scope of Mechanistic Studies with Deuterated Labels
The presence of deuterium (B1214612) atoms at the d5-phenyl group of this compound makes it an excellent probe for mechanistic studies. The kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can provide valuable information about the rate-determining step of a reaction.
Future research will likely expand the use of this and other deuterated pyridone analogues to investigate a wider range of chemical transformations. By strategically placing deuterium labels at different positions in the molecule, researchers can probe different aspects of a reaction mechanism. For example, deuterium labeling studies have been instrumental in elucidating the mechanisms of reactions involving pyridinium (B92312) salts and other nitrogen heterocycles. nih.gov These studies can reveal whether a particular C-H bond is broken in the rate-determining step and can help to distinguish between different possible reaction pathways. The use of deuterated labels, in combination with advanced spectroscopic and computational techniques, will continue to be a cornerstone of mechanistic organic chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, and how can deuteration efficiency be optimized?
- Methodology :
- Deuteration Strategy : Use deuterated reagents (e.g., D₂O or deuterated solvents) during hydroxyl group functionalization or via post-synthetic isotopic exchange. Monitor deuteration efficiency using ¹H/²H NMR to confirm replacement of protons at specific positions .
- Reaction Optimization : Employ reflux conditions (e.g., ethanol or THF) for 12–24 hours, as described in analogous pyridone syntheses . Adjust temperature and catalyst (e.g., Pd/C for hydrogen-deuterium exchange) to enhance isotopic incorporation .
- Purification : Recrystallize using chloroform/methanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the deuterated product .
Q. How should researchers characterize the purity and isotopic integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm, as validated for structurally similar pyridones .
- Isotopic Verification : Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 220.236 g/mol for C₁₂H₄D₅NO₃) and deuterium distribution .
- Structural Confirmation : Use ¹³C NMR to resolve carbon environments and ²H NMR to quantify deuteration at specific sites .
Q. What are the recommended storage conditions to maintain the stability of this deuterated compound?
- Methodology :
- Storage : Store at –20°C in airtight, light-resistant vials under inert gas (argon/nitrogen) to prevent hydrolysis or isotopic exchange .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation or deuterium loss .
Advanced Research Questions
Q. How do deuterium isotopic effects influence the biological or pharmacokinetic properties of this compound compared to its non-deuterated counterpart?
- Methodology :
- Comparative Studies : Perform in vitro metabolic assays (e.g., liver microsomes) to measure deuterium’s impact on metabolic half-life. Use LC-MS/MS to quantify metabolites .
- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates (e.g., enzyme-mediated oxidation) between deuterated and non-deuterated forms using stopped-flow spectroscopy .
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?
- Methodology :
- Parameter Replication : Systematically vary reaction conditions (solvent, catalyst loading, temperature) based on prior protocols .
- Orthogonal Validation : Cross-validate purity using HPLC, NMR, and elemental analysis to rule out method-specific biases .
- Batch Analysis : Compare multiple synthesis batches to identify outliers and refine protocols .
Q. What advanced analytical techniques are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodology :
- Derivatization : Modify functional groups (e.g., hydroxymethyl to carboxylate) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .
- Computational Modeling : Employ docking simulations (AutoDock, Schrödinger) to predict binding interactions and guide synthetic priorities .
Data Analysis and Interpretation
Q. How should researchers interpret discrepancies in deuterium incorporation levels across different synthetic batches?
- Methodology :
- Isotopic Mapping : Use LC-HRMS to create deuterium distribution profiles and identify labile hydrogen sites prone to exchange .
- Reaction Kinetic Modeling : Apply pseudo-first-order kinetics to optimize deuteration time and reagent stoichiometry .
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies involving this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
